BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE
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Overview
Description
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE, also known as zirconocene dichloride, is a metallocene compound with the molecular formula C14H18Cl2Zr. It is a white to off-white powder that is sensitive to moisture and must be stored under an inert gas. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes.
Mechanism of Action
Target of Action
Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride primarily targets chemical reactions as a catalyst . It is used to facilitate and speed up chemical transformations without being consumed in the process .
Mode of Action
As a catalyst, this compound interacts with reactants to lower the activation energy of the reaction . This compound is particularly effective in promoting olefin metathesis , a type of chemical reaction that involves the redistribution of the alkene double bonds .
Biochemical Pathways
In the context of organic synthesis, this compound affects the olefin metathesis pathway . This pathway involves the breaking and making of carbon-carbon double bonds, leading to the rearrangement of carbon skeletons .
Pharmacokinetics
Its impact on bioavailability is more pertinent to its effectiveness as a catalyst in the reaction environment .
Result of Action
The action of this compound results in the efficient synthesis of complex organic molecules . For example, it enables the efficient synthesis of pyrrole derivatives .
Biochemical Analysis
Biochemical Properties
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE plays a pivotal role in various biochemical reactions, primarily as a catalyst. It interacts with a range of enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, it is known to interact with olefin metathesis enzymes, promoting the rearrangement of carbon-carbon double bonds. The nature of these interactions is typically through coordination bonds, where the zirconium atom forms transient complexes with the active sites of enzymes, thereby enhancing their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles. Additionally, its impact on cellular metabolism includes changes in the flux of metabolic intermediates, which can affect overall cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of coordination complexes with biomolecules, which can lead to enzyme inhibition or activation. For instance, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are often mediated through its interaction with transcription factors, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain stability. Over time, degradation products may form, which can have different biochemical activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without significant adverse effects. At higher doses, toxic effects become apparent, including potential damage to vital organs such as the liver and kidneys. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis. Additionally, cofactors such as adenosine triphosphate (ATP) may be required for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects. The compound’s distribution can be influenced by factors such as tissue permeability and the presence of binding proteins that sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization can affect its biochemical activity, as different cellular compartments provide distinct microenvironments that modulate its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE can be synthesized from zirconium tetrachloride and 1,3-dimethylcyclopentadiene. The reaction typically involves the following steps:
Preparation of 1,3-dimethylcyclopentadienyl lithium: This is achieved by reacting 1,3-dimethylcyclopentadiene with n-butyllithium in anhydrous conditions.
Formation of the metallocene: The 1,3-dimethylcyclopentadienyl lithium is then reacted with zirconium tetrachloride in an inert atmosphere to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in Ziegler-Natta polymerizations of alkenes.
Hydroamination: It is used in the hydroamination of aminoallenes.
Hydrothiolation: It catalyzes the Markovnikov-selective intermolecular hydrothiolation of terminal alkynes.
Common Reagents and Conditions
Polymerization: Typically involves alkenes and co-catalysts such as methylaluminoxane.
Hydroamination: Requires aminoallenes and often proceeds under mild conditions.
Hydrothiolation: Involves terminal alkynes and thiols, usually under inert atmosphere.
Major Products
Polymerization: Produces high molecular weight polymers.
Hydroamination: Forms substituted amines.
Hydrothiolation: Yields thioethers.
Scientific Research Applications
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydroamination.
Biology: Investigated for its potential in bioconjugation reactions.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
- Dichlorodicyclopentadienylzirconium
- Dichlorozirconocene
- Zirconium dicyclopentadiene dichloride
- Di(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is unique due to the presence of the 1,3-dimethylcyclopentadienyl ligands, which provide steric hindrance and influence the compound’s reactivity and selectivity in catalytic processes. This makes it particularly effective in specific polymerization and hydroamination reactions compared to its analogs.
Properties
CAS No. |
119445-92-0 |
---|---|
Molecular Formula |
C14H18Cl2Zr 10* |
Molecular Weight |
348.42 |
Origin of Product |
United States |
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